Cas no 1261968-52-8 (2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid)

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a methyl group at the 2-position and a 3-methylsulfonylaminophenyl moiety at the 3-position. This structure confers unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The methylsulfonylamino group enhances solubility and bioavailability, while the aromatic framework allows for versatile reactivity in synthetic applications. Its well-defined molecular architecture makes it a useful intermediate in the development of biologically active compounds, particularly in drug discovery where precise functionalization is critical. The compound’s stability under standard conditions further supports its utility in laboratory and industrial settings.
2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid structure
1261968-52-8 structure
Product Name:2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid
CAS No:1261968-52-8
MF:C15H15NO4S
MW:305.34890294075
MDL:MFCD18322707
CID:2621653
PubChem ID:53228526
Update Time:2025-10-28

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • MFCD18322707
    • 2-METHYL-3-(3-METHYLSULFONYLAMINOPHENYL)BENZOIC ACID
    • DTXSID90692059
    • 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%
    • 1261968-52-8
    • 3'-[(Methanesulfonyl)amino]-2-methyl[1,1'-biphenyl]-3-carboxylic acid
    • 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid
    • MDL: MFCD18322707
    • Inchi: 1S/C15H15NO4S/c1-10-13(7-4-8-14(10)15(17)18)11-5-3-6-12(9-11)16-21(2,19)20/h3-9,16H,1-2H3,(H,17,18)
    • InChI Key: ZFXRCFKRTMRUIV-UHFFFAOYSA-N
    • SMILES: S(C)(NC1=CC=CC(=C1)C1C=CC=C(C(=O)O)C=1C)(=O)=O

Computed Properties

  • Exact Mass: 305.07217913Da
  • Monoisotopic Mass: 305.07217913Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 91.9Ų

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB329984-5 g
2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%; .
1261968-52-8 95%
5g
€1159.00 2023-04-26
abcr
AB329984-5g
2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%; .
1261968-52-8 95%
5g
€1159.00 2025-04-21

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261968-52-8)
Order Number:A1125022
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:35
Price ($):687.0
Email:sales@amadischem.com

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid Related Literature

Additional information on 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid

Comprehensive Overview of 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid (CAS No. 1261968-52-8)

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid (CAS No. 1261968-52-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique molecular structure featuring a methylsulfonylamino group and a benzoic acid moiety, is widely studied for its potential applications in drug development and material science. Researchers and industry professionals frequently search for information on its synthesis methods, physicochemical properties, and biological activities, making it a subject of ongoing scientific exploration.

The molecular formula of 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid reflects its complex yet intriguing architecture. The presence of both a methyl group and a sulfonamide functionality contributes to its distinct chemical behavior, such as solubility in polar organic solvents and stability under various conditions. These properties are critical for its potential use in medicinal chemistry, where it may serve as a building block for novel therapeutic agents. Recent trends in pharmaceutical research highlight the growing demand for sulfonamide derivatives, which are known for their diverse pharmacological effects, including anti-inflammatory and antimicrobial activities.

One of the most frequently asked questions about 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid revolves around its synthesis pathway. The compound is typically prepared through multi-step organic reactions, starting from readily available precursors like 3-aminobenzoic acid and methylsulfonyl chloride. Optimizing the yield and purity of this compound is a key focus for chemists, as it directly impacts its applicability in downstream processes. Additionally, the compound's spectroscopic data (e.g., NMR, IR, and mass spectrometry) are often sought after for quality control and structural verification purposes.

In terms of applications, 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid has shown promise in the development of small-molecule inhibitors targeting specific enzymes or receptors. Its structural features make it a candidate for modulating protein-protein interactions, a hot topic in modern drug discovery. Furthermore, its potential role in cancer research has been explored, with studies investigating its ability to interfere with signaling pathways involved in cell proliferation. These applications align with the increasing interest in targeted therapies and personalized medicine, which dominate current biomedical discussions.

The market dynamics surrounding 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid are also noteworthy. As a high-value intermediate, its demand is driven by pharmaceutical companies and research institutions engaged in drug discovery and chemical biology. Suppliers and manufacturers often highlight its availability in various quantities, ranging from milligrams for laboratory-scale experiments to kilograms for industrial applications. Pricing trends and supply chain stability are common concerns for buyers, reflecting the compound's niche yet critical role in scientific advancements.

From a safety and regulatory perspective, 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid is generally handled under standard laboratory protocols. While it is not classified as a hazardous material, proper storage conditions—such as protection from moisture and light—are recommended to maintain its stability. Researchers are advised to consult material safety data sheets (MSDS) for detailed handling instructions, a practice emphasized in academic and industrial settings alike.

In conclusion, 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid (CAS No. 1261968-52-8) represents a versatile and valuable compound in contemporary chemistry and pharmacology. Its unique structure, coupled with its potential applications in drug development and biomedical research, ensures its continued relevance in scientific discourse. As interest in sulfonamide-based compounds and targeted therapies grows, this compound is poised to remain a focal point for innovation and discovery.

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Amadis Chemical Company Limited
(CAS:1261968-52-8)
A1125022
Purity:99%
Quantity:5g
Price ($):687.0
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